![molecular formula C17H22N2O3S B11405856 N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B11405856.png)
N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline ring, a cyclohexyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-hydroxyquinoline, is reacted with formaldehyde and a secondary amine (cyclohexylamine) under acidic conditions to form the intermediate N-cyclohexyl-2-hydroxyquinoline.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methanesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
- N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]-3-methylbenzamide
- N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]-2-methoxybenzamide
Uniqueness
N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-23(21,22)19(15-8-3-2-4-9-15)12-14-11-13-7-5-6-10-16(13)18-17(14)20/h5-7,10-11,15H,2-4,8-9,12H2,1H3,(H,18,20) |
InChI Key |
YGLDLSMARTWODG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11405776.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-3-propoxybenzamide](/img/structure/B11405780.png)
![3-butoxy-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11405790.png)
![5-[(mesityloxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11405801.png)
![benzyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11405805.png)
![N-(2-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405812.png)
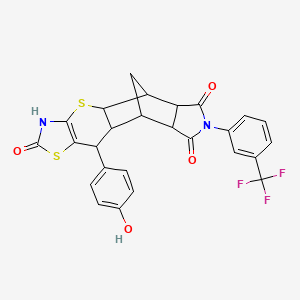
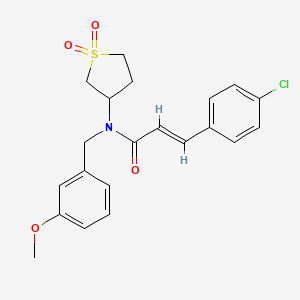
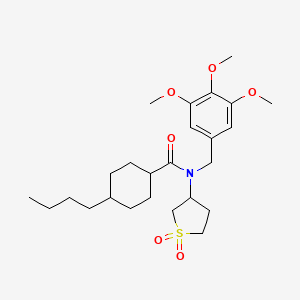
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405843.png)
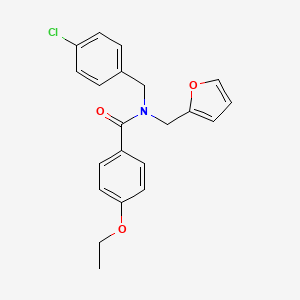

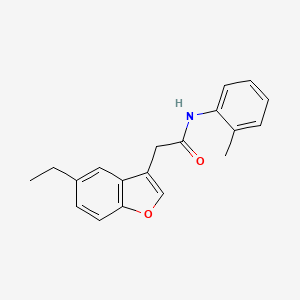
![1-(2-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11405864.png)
